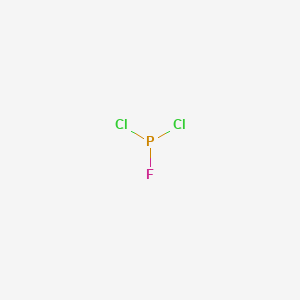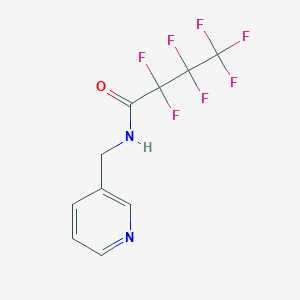
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide typically involves the reaction of heptafluorobutyric acid with pyridin-3-ylmethanamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions due to its stability and resistance to metabolic degradation.
Medicine: Investigated for potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms contribute to the compound’s high electronegativity, enhancing its binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the pyridin-3-ylmethyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis, differing in functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is unique due to the presence of both the heptafluorobutyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties. Its high thermal stability, resistance to chemical reactions, and ability to interact with biological targets make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
416888-50-1 |
|---|---|
Molekularformel |
C10H7F7N2O |
Molekulargewicht |
304.16 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C10H7F7N2O/c11-8(12,9(13,14)10(15,16)17)7(20)19-5-6-2-1-3-18-4-6/h1-4H,5H2,(H,19,20) |
InChI-Schlüssel |
IXYZKAMLEHNPAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



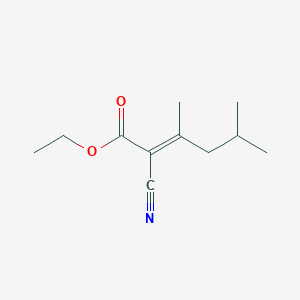

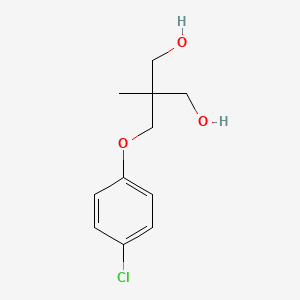
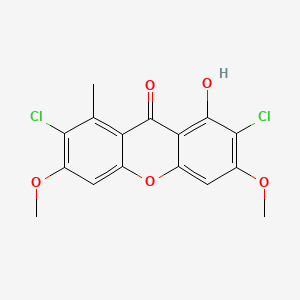

![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
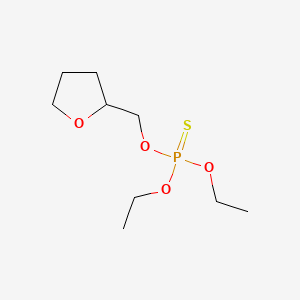
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
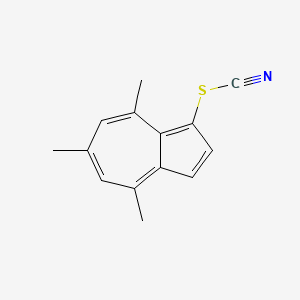
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
